Pentazocine N-Oxide
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Overview
Description
Pentazocine N-Oxide is a derivative of pentazocine, a well-known analgesic used to treat moderate to severe pain. Pentazocine itself is a mixed agonist-antagonist at opioid receptors, primarily acting on kappa and sigma receptors while having a weak antagonistic effect on mu receptors . The N-oxide derivative introduces an oxygen atom into the molecular structure, potentially altering its pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides typically involves the oxidation of the parent amine compound. For Pentazocine N-Oxide, the oxidation can be achieved using various oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like titanium silicalite (TS-1) . The reaction is generally carried out in a solvent such as methanol under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures and quality control are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentazocine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine compound.
Substitution: N-oxide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in methanol with titanium silicalite (TS-1) as a catalyst.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher-order N-oxides, while reduction reverts to the parent amine.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on biological systems, particularly in modulating pain pathways.
Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where traditional opioids are less effective or have undesirable side effects
Mechanism of Action
Pentazocine N-Oxide exerts its effects primarily through interaction with opioid receptors. It acts as an agonist at kappa and sigma receptors and a weak antagonist at mu receptors This interaction inhibits ascending pain pathways, altering the perception and response to pain
Comparison with Similar Compounds
Similar Compounds
Pentazocine: The parent compound, used for pain management with a similar mechanism of action.
Naloxone: An opioid antagonist often combined with pentazocine to prevent misuse.
Phenazine N-Oxide: Another N-oxide compound with applications in medicinal chemistry.
Uniqueness
Pentazocine N-Oxide is unique due to its specific structural modification, which may confer distinct pharmacological properties compared to its parent compound and other similar opioids. Its potential for reduced side effects and altered receptor interactions makes it a valuable subject for further research.
Properties
Molecular Formula |
C19H27NO2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(1R,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-oxido-10-azoniatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO2/c1-13(2)7-9-20(22)10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19-,20?/m1/s1 |
InChI Key |
HWJKJDJXDLXWAS-ILKLACRSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@@]1(CC[N+]2(CC=C(C)C)[O-])C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CC[N+]2(CC=C(C)C)[O-])C)C=C(C=C3)O |
Origin of Product |
United States |
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